3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine 3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2640828-68-6
VCID: VC11861246
InChI: InChI=1S/C16H20ClN3O2/c1-12-19-14(11-21-12)9-20-6-3-13(4-7-20)10-22-16-2-5-18-8-15(16)17/h2,5,8,11,13H,3-4,6-7,9-10H2,1H3
SMILES: CC1=NC(=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Molecular Formula: C16H20ClN3O2
Molecular Weight: 321.80 g/mol

3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

CAS No.: 2640828-68-6

Cat. No.: VC11861246

Molecular Formula: C16H20ClN3O2

Molecular Weight: 321.80 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine - 2640828-68-6

Specification

CAS No. 2640828-68-6
Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
IUPAC Name 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole
Standard InChI InChI=1S/C16H20ClN3O2/c1-12-19-14(11-21-12)9-20-6-3-13(4-7-20)10-22-16-2-5-18-8-15(16)17/h2,5,8,11,13H,3-4,6-7,9-10H2,1H3
Standard InChI Key NYNQITNKYWRSOD-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Canonical SMILES CC1=NC(=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl

Introduction

The compound 3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article aims to provide an in-depth analysis of this compound, including its chemical structure, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of 3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the oxazolyl and piperidinyl precursors. These are then coupled to form the desired pyridine derivative.

  • Preparation of 2-Methyl-1,3-oxazol-4-ylmethyl Chloride: This involves the reaction of 2-methyl-1,3-oxazole with chloromethyl chloride in the presence of a base.

  • Synthesis of Piperidine Intermediate: The piperidine ring is functionalized with a hydroxymethyl group, which is then converted into a chloromethyl group.

  • Coupling Reaction: The oxazolylmethyl chloride is reacted with the piperidine intermediate to form the oxazolylmethylpiperidine.

  • Pyridine Ring Formation and Substitution: The final step involves the synthesis of the pyridine ring and its substitution with the chloro and methoxy groups.

Potential Applications

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